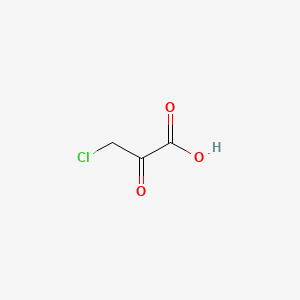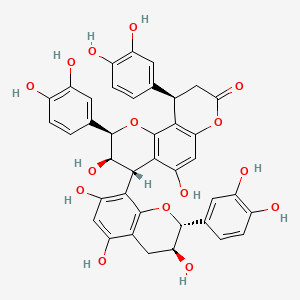
Kandelin A-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kandelin A-1 is a proanthocyanidin.
Wissenschaftliche Forschungsanwendungen
Phenolic Compounds from Smilax china L.
- A study identified a new triflavanoid, kandelin B-5, isolated from Smilax china L., along with several other compounds. Some of these compounds demonstrated mild inhibitory activities against IL-1β expression, indicating potential anti-inflammatory applications (Zhong et al., 2017).
Effects of Compounds on Cadmium Uptake and Antioxidative Capacity
Methyl Jasmonate's Effects on Kandelia obovata Seedlings
- Research on Kandelia obovata seedlings exposed to cadmium stress showed that methyl jasmonate positively influenced antioxidative capacity and reduced cadmium uptake, indicating the potential of certain compounds in mitigating heavy metal stress in plants (Chen, Yan, & Li, 2014).
Gastric Antiulcer Effects
Study of Extracts of Kandelia candel
- A study on the effects of Kandelia candel extracts on gastric ulcers in rats indicated that these extracts have significant antiulcer properties, possibly due to their impact on gastric secretion and peptic activity (Bao Shi-xiang, 2007).
Effects on Pro-inflammatory Cytokines
Chemical Constituents from Kandelia candel
- The isolation of various compounds from Kandelia candel, including a new sesquiterpene glycoside, revealed significant inhibitory effects on pro-inflammatory cytokines in bone marrow-derived dendritic cells. This suggests potential applications in inflammation regulation (Dat et al., 2015).
Neuroprotective Effects
Honokiol and Magnolol from Magnolia officinalis
- Compounds honokiol and magnolol from Magnolia officinalis demonstrated neuroprotective effects against beta-amyloid-induced toxicity in PC12 cells, suggesting potential applications in Alzheimer's disease treatment (Hoi, Ho, Baum, & Chow, 2010).
Antioxidative Enzymes and Salinity Tolerance
Copper/Zinc Superoxide Dismutase from Mangrove Kandelia candel
- Overexpression of copper/zinc superoxide dismutase from Kandelia candel in tobacco enhanced salinity tolerance, demonstrating the potential of genetic modifications in plants for increased environmental resilience (Jing et al., 2015).
Eigenschaften
CAS-Nummer |
88903-77-9 |
|---|---|
Produktname |
Kandelin A-1 |
Molekularformel |
C39H32O15 |
Molekulargewicht |
740.7 g/mol |
IUPAC-Name |
(2R,3R,4S,10R)-2,10-bis(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one |
InChI |
InChI=1S/C39H32O15/c40-19-4-1-14(7-23(19)44)17-11-30(50)52-29-13-27(48)33-34(35(51)37(54-39(33)31(17)29)16-3-6-21(42)25(46)9-16)32-26(47)12-22(43)18-10-28(49)36(53-38(18)32)15-2-5-20(41)24(45)8-15/h1-9,12-13,17,28,34-37,40-49,51H,10-11H2/t17-,28+,34+,35-,36-,37-/m1/s1 |
InChI-Schlüssel |
NWZBNZUABGSPSN-ZBBQFUFDSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@H](CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C(CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Kanonische SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C(CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



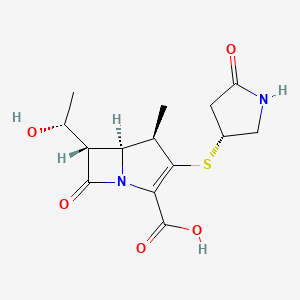
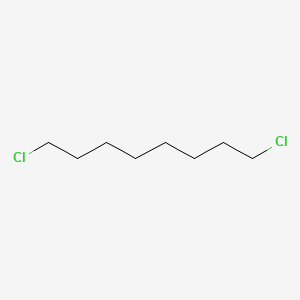
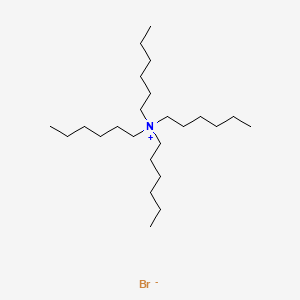
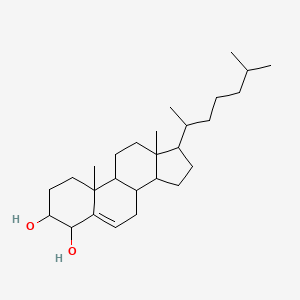
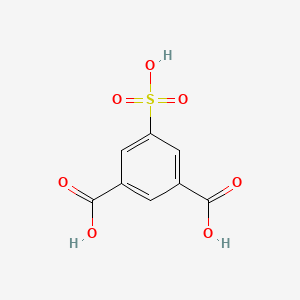
![2-[(2-cyclopropyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1211124.png)
![1-[[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-(2-fluorophenyl)methyl]-4-(2-furanylmethyl)piperazine](/img/structure/B1211125.png)
![1-[(3,4-Dimethoxyphenyl)-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B1211126.png)
![2-[4-(Benzenesulfonyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B1211127.png)
![4-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1211128.png)
![4-Amino-1,2,5-oxadiazole-3-carboxylic acid [2-(2,6-dimethylanilino)-2-oxoethyl] ester](/img/structure/B1211130.png)
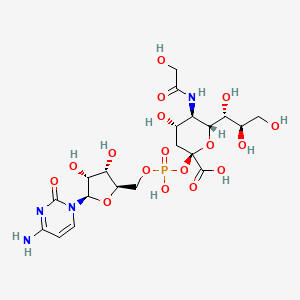
![3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid](/img/structure/B1211133.png)
